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3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea

Kinase inhibitor design Structure-activity relationship Hydrogen-bond donor geometry

Researchers targeting JNK3 for Alzheimer's/Parkinson's programs often face batch-to-batch variability in kinase inhibitor probes. This thiophenyl-pyrazolourea (CAS 2640976-75-4) addresses that need with a defined scaffold yielding potent, isoform-selective JNK3 inhibition (IC50 35 nM for lead compound; >100-fold selectivity over JNK1/JNK2 in a 374-kinase panel). • ≥95% purity, verified by 1H NMR & LCMS. • CNS drug-like profile: TPSA 96.4 Ų, XLogP3 ~2.9, 2 HBD/4 HBA. • In stock for rapid global shipment.

Molecular Formula C15H16N4OS2
Molecular Weight 332.4 g/mol
CAS No. 2640976-75-4
Cat. No. B6476300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
CAS2640976-75-4
Molecular FormulaC15H16N4OS2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3
InChIInChI=1S/C15H16N4OS2/c1-19-10-11(9-17-19)13-5-4-12(22-13)6-7-16-15(20)18-14-3-2-8-21-14/h2-5,8-10H,6-7H2,1H3,(H2,16,18,20)
InChIKeySCAZIYMJUXLNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2640976-75-4: Identity and Scaffold Context


3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea (CAS 2640976-75-4) is a heterocyclic urea derivative that integrates a 1-methyl-1H-pyrazol-4-yl-substituted thiophene with a thiophen-2-yl urea terminus. Its molecular formula is C₁₅H₁₆N₄OS₂ (MW 332.4 g/mol), and it belongs to the thiophenyl-pyrazolourea chemotype, a scaffold that has yielded potent and isoform-selective JNK3 inhibitors with oral bioavailability and brain penetration in peer-reviewed medicinal chemistry programs [1]. The compound is supplied as a research chemical (typical purity ≥95%) and is structurally positioned at the intersection of kinase inhibitor and GPCR modulator chemical space .

Thiophenyl-pyrazolourea chemotype at kinase inhibitor / GPCR modulator interface
Class-level JNK3 isoform selectivity and reported CNS-penetrant properties
Supplied as a research chemical for JNK pathway and selectivity profiling studies

Substitution Challenges for CAS 2640976-75-4


Compounds within the pyrazolyl-thiophene-urea class exhibit pronounced structure-activity relationship (SAR) sensitivity to the urea N-substituent. Replacing the thiophen-2-yl group on the target compound with a (thiophen-2-yl)methyl spacer (CAS 2640835-53-4) alters hydrogen-bond donor geometry and lipophilicity (XLogP3 shift from ~2.9 to ~3.2; TPSA change from ~96.4 Ų to ~84.2 Ų), which can significantly impact target binding and pharmacokinetics [2]. In published SAR campaigns on the thiophenyl-pyrazolourea chemotype, even single-atom modifications—such as replacement of a phenyl ring by thiophene or α-methylation of the thiophene—shifted JNK3 IC₅₀ values by 7-fold or more and altered microsomal stability (human t₁/₂ ranging from 8 to 92 min across analogs) [1]. These data underscore that physicochemical and pharmacological properties are non-transferable among close analogs, making generic substitution unreliable for reproducible research outcomes.

Urea N-substituent geometry changes (e.g., methylene spacer insertion) may alter H-bond donor geometry and lipophilicity, potentially affecting target binding and pharmacokinetics.
Single-atom modifications within this chemotype can shift kinase potency and metabolic stability significantly across close analogs, making substitution unreliable without re-validation.
Close analogs (methylene homolog, 4-methoxyphenyl analog) are not direct replacements; SAR profile may not transfer without thorough comparative evaluation.

CAS 2640976-75-4: Differentiation Evidence vs Analogs


Urea N-Substituent Geometry: Thiophene vs Methylene-Spaced Attachment

The target compound carries a thiophen-2-yl group directly linked to the urea nitrogen, whereas its closest cataloged structural neighbor, 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2640835-53-4), inserts a methylene spacer (–CH₂–) between the thiophene and urea. This single-bond difference shifts the computed topological polar surface area (TPSA) from 96.4 Ų (target) to 84.2 Ų (methylene analog) and increases XLogP3 from ~2.9 to ~3.2 [2]. In the JNK3 inhibitor series, analogous urea geometry changes modulated both potency and isoform selectivity (>100-fold selectivity window for JNK3 over JNK1 maintained only with optimal spacer geometry) [1].

Urea N-Substituent Geometry
Class-level inference
TPSA: 96.4 vs 84.2 Ų
XLogP3: ~2.9 vs ~3.2
Altered geometry may impact CNS permeability predictions and binding; cannot substitute without re-validation.
Computed properties; experimental validation needed
Kinase inhibitor design Structure-activity relationship Hydrogen-bond donor geometry

Aromatic Substituent Effects: Thiophene vs 4-Methoxyphenyl

The target compound features a thiophen-2-yl ring as the terminal urea substituent, whereas the closest aryl-substituted analog, 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (CAS 2640846-40-6), bears a 4-methoxyphenethyl group. The thiophene sulfur atom introduces distinct electron-donating character and a different π-stacking surface compared to the methoxyphenyl ring. In published thiophenyl-pyrazolourea SAR, replacement of a phenyl ring with a thiophene ring significantly improved general kinase selectivity (from >100-fold to >374-kinase panel selectivity in JNK3 inhibitor compound 17, IC₅₀ = 35 nM) [1]. The molecular complexity rating (385 for target vs 459 for the methoxyphenyl analog) and molecular weight difference (332.4 vs 384.5 g/mol, Δ = +52.1 g/mol) further differentiate these compounds in terms of ligand efficiency metrics .

Aromatic Substituent Effects
Class-level inference
MW: 332.4 vs 384.5 g/mol
Complexity: 385 vs 459
Mass and complexity differences may affect solubility and target binding kinetics; non-interchangeable in assays.
From vendor datasheets
Medicinal chemistry Electron-rich heterocycle π-stacking interactions

JNK3 Inhibition and Isoform Selectivity Profile

The thiophenyl-pyrazolourea chemotype, to which the target compound belongs, has been validated in a peer-reviewed medicinal chemistry optimization program yielding compound 17, a JNK3 inhibitor with IC₅₀ = 35 nM and >100-fold selectivity over JNK1 and JNK2. Compound 17 inhibited only JNK3 in a panel of 374 wild-type kinases, demonstrated high stability in human liver microsomes (t₁/₂ = 66 min), a clean CYP-450 inhibition profile, oral bioavailability, and brain penetration (brain/plasma ratio ≈ 1.13 at 1 h post 10 mg/kg po in mice) [1]. Co-crystal structures of compounds 17 and 27 in human JNK3 (1.84 Å resolution) confirmed binding to the ATP pocket with interactions in both hydrophobic pocket-I and pocket-II, providing a structural rationale for the scaffold's selectivity [1]. While the target compound itself has not been profiled in this assay, its close structural congruence to the optimized leads—sharing the identical thiophenyl-pyrazolourea core—positions it as a candidate for JNK3-focused screening cascades.

JNK3 Selectivity Profile
Class-level inference
Compound 17 (chemotype lead): IC₅₀ 35 nM, >100-fold selective vs JNK1/2, selective in 374-kinase panel, CNS-penetrant
Target compound shares core scaffold; may retain similar selectivity context; direct profiling not performed.
Class-level reference only
JNK3 kinase inhibition Neurodegeneration Isoform selectivity

Drug-Likeness Differentiation from Alkyl Analogs

Compared to the isopropyl-substituted analog 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea (CAS not assigned; available from multiple vendors), the target compound's thiophen-2-yl terminus provides an aromatic system capable of additional π-π and sulfur-mediated interactions. The isopropyl analog presents only aliphatic character at the urea N'-position, reducing hydrogen-bond acceptor count and eliminating the possibility for directional aromatic interactions. In the JNK3 SAR series, compounds bearing aromatic or heteroaromatic groups at the corresponding urea position consistently showed superior JNK3 potency compared to alkyl-substituted analogs, with IC₅₀ differences often exceeding 10-fold [1]. The target compound's computed hydrogen-bond donor count (2) and acceptor count (4) match the values for the optimized JNK3 leads [2].

Drug-Likeness vs Alkyl Analog
Class-level inference
HBD: 2 vs 2; HBA: 4 vs 3
Terminal group: aromatic (thiophene) vs aliphatic (isopropyl)
Additional H-bond acceptor and aromatic character may enhance kinase hinge binding; alkyl analogs not interchangeable.
Computed descriptors
Drug-likeness Lead optimization Physicochemical profiling

Application Scenarios for CAS 2640976-75-4


JNK3-Selective Inhibitor Screening in Neurodegeneration

Based on the JNK3 selectivity profile established for the thiophenyl-pyrazolourea chemotype (IC₅₀ = 35 nM for lead compound 17; >100-fold selectivity over JNK1/JNK2; inhibition of only JNK3 in a 374-kinase panel), this compound is suited as a screening candidate or tool compound for JNK3-targeted programs in Alzheimer's and Parkinson's disease research [1]. Procurement should prioritize batches with ≥95% purity and full analytical characterization (¹H NMR, LCMS) to ensure reproducibility in enzymatic and cell-based JNK inhibition assays.

Kinase Selectivity Profiling and SAR Expansion

The compound's thiophen-2-yl urea terminus distinguishes it from phenyl- and benzyl-substituted analogs in the same series [2]. It can serve as a key comparator in SAR studies investigating the impact of heteroaryl vs aryl urea N-substituents on kinase selectivity. Published co-crystal structures of related compounds in JNK3 (PDB 7KSJ, 7KSK; 1.84 Å resolution) provide a structural basis for rational design iterations starting from this scaffold [1].

Computational Chemistry and Pharmacophore Validation

With computed TPSA (96.4 Ų), XLogP3 (~2.9), and hydrogen-bond donor/acceptor counts (2/4) that align with CNS drug-like property guidelines, this compound is a useful validation probe for computational models predicting blood-brain barrier permeability and kinase binding [2]. Its structural parameters differentiate it from methylene-spaced and methoxyphenyl analogs, enabling rigorous testing of in silico selectivity prediction algorithms.

Synthetic Methodology for Heterocyclic Urea Derivatives

The compound's modular structure—featuring a 1-methylpyrazole-thiophene ethylamine arm coupled via urea linkage to a thiophen-2-yl amine—makes it a representative substrate for developing and optimizing urea bond-forming reactions, particularly those requiring chemoselectivity in the presence of sulfur-containing heterocycles. Its molecular complexity rating (385) and molecular weight (332.4 g/mol) position it at an intermediate synthetic difficulty, suitable for benchmarking new catalytic or flow-chemistry methods [2].

Application
Selection Property
Validation Focus
JNK3 pathway inhibition studies (neurodegeneration models)
Chemotype-validated isoform selectivity context
Enzymatic and cell-based JNK inhibition assay reproducibility
Kinase selectivity profiling and SAR expansion
Distinct thiophen-2-yl urea terminus for heteroaryl SAR
Comparative binding mode analysis with co-crystal structures
Computational pharmacophore validation and CNS permeability modeling
Computed TPSA/XLogP3 aligned with CNS drug-like guidelines
In silico selectivity prediction benchmarking
Synthetic methodology for heterocyclic urea bond formation
Modular structure with sulfur-containing heterocycles
Reaction yield and chemoselectivity optimization
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